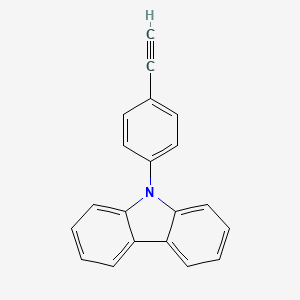

9-(4-Ethynylphenyl)carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(4-ethynylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-2-15-11-13-16(14-12-15)21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIQKIUIIVFHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575635 | |

| Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262861-81-4 | |

| Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Ethynylphenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 9-(4-ethynylphenyl)carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of the anticipated photophysical properties of 9-(4-ethynylphenyl)carbazole, a molecule of significant interest for applications in materials science and optoelectronics. Due to the limited direct experimental data available for this specific compound in peer-reviewed literature, this document establishes a predictive framework based on the known characteristics of structurally analogous carbazole derivatives. Herein, we detail a plausible synthetic pathway, project the key photophysical parameters, and provide standardized experimental protocols for their empirical determination. This guide is intended to be an essential resource for researchers engaged in the design and characterization of novel carbazole-based functional materials.

Introduction

Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their robust thermal and photochemical stability, excellent hole-transporting capabilities, and strong luminescence.[1][2] These attributes make them prime candidates for a diverse array of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1] The introduction of a phenyl group at the 9-position of the carbazole nitrogen atom modulates the electronic and photophysical properties of the core structure. Further functionalization with an ethynyl group, as in this compound, offers a versatile handle for subsequent chemical modifications, such as Sonogashira coupling and click reactions, enabling the synthesis of advanced semiconducting macromolecules.

This guide focuses on the intrinsic photophysical characteristics of this compound, providing a detailed summary of its expected properties and the methodologies required for their comprehensive characterization.

Synthesis

The proposed synthesis involves a Sonogashira coupling between 9-(4-bromophenyl)-9H-carbazole and a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection of the silyl group. 9-(4-bromophenyl)-9H-carbazole itself can be synthesized via a Buchwald-Hartwig amination or an Ullmann condensation between carbazole and 1-bromo-4-iodobenzene.

Photophysical Properties

| Parameter | 9-phenyl-9H-carbazole | 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole[3] | Estimated this compound |

| Absorption (λabs) | ~340 nm | 350 nm (in THF) | ~340-350 nm |

| Emission (λem) | ~350-370 nm | 455 nm (in solid state) | ~360-380 nm |

| Fluorescence Quantum Yield (Φf) | High (in non-polar solvents) | Data not available | Expected to be high |

| Fluorescence Lifetime (τf) | ~2-10 ns | Data not available | ~2-10 ns |

Note: The introduction of the ethynylphenyl group is expected to cause a slight red-shift in both the absorption and emission spectra compared to 9-phenyl-9H-carbazole due to the extension of the π-conjugated system. The quantum yield is anticipated to remain high, characteristic of many carbazole derivatives.[1] The fluorescence lifetime is also expected to be in the nanosecond range.

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).

-

Methodology:

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) of a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM).

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).

-

Use the pure solvent as a reference.

-

The wavelength of maximum absorbance is identified as λabs.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

-

Objective: To determine the emission maximum (λem).

-

Methodology:

-

Use the same solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excite the sample at its absorption maximum (λabs) using a spectrofluorometer.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission intensity is identified as λem.

-

Fluorescence Quantum Yield (Φf) Determination

-

Objective: To determine the efficiency of the fluorescence process.

-

Methodology (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Prepare a series of dilutions of both the standard and the sample with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence spectra for all solutions.

-

Integrate the area under the emission curves for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are used to calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard) where Φ is the quantum yield and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τf) Measurement

-

Objective: To determine the average time the molecule spends in the excited state.

-

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

A pulsed light source (e.g., a picosecond laser diode) excites the sample at a high repetition rate.

-

A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.

-

This process is repeated many times, and a histogram of the arrival times of the photons is built up.

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).

-

Conclusion

While direct experimental data for this compound remains to be fully reported, this technical guide provides a robust framework for understanding its anticipated photophysical properties. By examining data from its parent compound and a structurally related derivative, we can infer that this compound is a promising blue-emitting fluorophore with a high quantum yield and a nanosecond-scale fluorescence lifetime. The ethynylphenyl moiety not only fine-tunes its electronic properties but also serves as a key functional group for the synthesis of more complex molecular architectures. The detailed experimental protocols provided herein offer a clear pathway for its synthesis and comprehensive photophysical characterization. Further research is warranted to elucidate the precise photophysical parameters of this compound and to explore its full potential in advanced material and biomedical applications.

References

- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 2. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization [mdpi.com]

- 3. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of 9-(4-ethynylphenyl)carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives have garnered significant attention in the fields of materials science and drug development due to their unique electronic, optical, and biological properties. Among these, 9-(4-ethynylphenyl)carbazole stands out as a versatile building block for the synthesis of functional organic materials. Its rigid, planar carbazole moiety provides excellent hole-transporting capabilities, while the terminal ethynyl group offers a reactive site for various coupling reactions, enabling the construction of conjugated polymers and complex molecular architectures.[1] This technical guide provides a comprehensive overview of the electrochemical properties of this compound, detailing its synthesis, redox behavior, and electropolymerization, along with experimental protocols for its characterization.

Electrochemical Properties

The electrochemical behavior of this compound is primarily dictated by the electron-rich carbazole ring system. The nitrogen atom and the extended π-conjugation of the aromatic rings facilitate the removal of electrons (oxidation), leading to the formation of stable radical cations. The substitution at the 9-position with a phenyl group generally influences the electrochemical properties, although studies on 9-phenylcarbazoles have shown that the para-position of the N-phenyl group is relatively insensitive to redox and chemical reactions.[1]

Redox Behavior

The oxidation of 9-phenylcarbazole derivatives is a key aspect of their electrochemical characterization. For carbazoles without substitution at the 3 and 6 positions, oxidation can lead to dimerization.[1] The ethynylphenyl group at the 9-position is not expected to significantly alter the primary oxidation site, which remains the carbazole nucleus.

| Parameter | Estimated Value | Method | Reference Compound |

| Oxidation Potential (Eox) | ~1.0 V (vs. SCE) | Cyclic Voltammetry | 3,6-di-tert-butyl-9-(4-ethynylphenyl)-9H-carbazole |

| HOMO Energy Level | ~-5.4 eV | Calculated from Eox | 3,6-di-tert-butyl-9-(4-ethynylphenyl)-9H-carbazole |

| LUMO Energy Level | To be determined | - | - |

| Electrochemical Band Gap (Eg) | To be determined | - | - |

Note: The values presented are estimations based on a structurally similar compound and should be experimentally verified for this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial in determining the electronic properties of a molecule. The HOMO level can be estimated from the onset oxidation potential obtained from cyclic voltammetry.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Sonogashira coupling reaction between 9-(4-iodophenyl)carbazole and a protected acetylene source, followed by deprotection.

Materials:

-

9-(4-iodophenyl)carbazole

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 9-(4-iodophenyl)carbazole (1 equivalent) in a mixture of toluene and triethylamine (2:1 v/v), add trimethylsilylacetylene (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

-

Deoxygenate the reaction mixture by bubbling argon for 20 minutes.

-

Heat the mixture to 70°C and stir under an inert atmosphere for 24 hours.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the silyl-protected intermediate.

-

Dissolve the intermediate in THF and treat with a 1 M solution of TBAF in THF (1.1 equivalents).

-

Stir the reaction at room temperature for 1 hour.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard technique to investigate the redox properties of this compound.

Instrumentation:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working electrode: Glassy carbon or platinum disk electrode

-

Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Counter electrode: Platinum wire or mesh

-

-

Electrolyte solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane or acetonitrile.

-

Analyte solution: 1-5 mM solution of this compound in the electrolyte solution.

Procedure:

-

Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it.

-

Assemble the three-electrode cell with the electrolyte solution.

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Record a background CV scan of the electrolyte solution.

-

Add the analyte to the cell to the desired concentration and record the CV.

-

Scan the potential from an initial value (e.g., 0 V) to a positive potential (e.g., +1.5 V) and back to the initial potential. The scan rate can be varied (e.g., 50-200 mV/s).

-

The oxidation potential (Eox) is determined from the anodic peak potential (Epa) or the half-wave potential (E1/2) if the process is reversible.

Electropolymerization

The ethynyl group and the carbazole ring of this compound can participate in electropolymerization to form a conductive polymer film on the electrode surface.

Procedure:

-

Use a higher concentration of the monomer (e.g., 10-20 mM) in the electrolyte solution compared to the CV experiment.

-

Apply a potential cycling method, repeatedly scanning the potential between the onset of oxidation and a potential sufficient to induce polymerization (e.g., 0 V to +1.2 V).

-

Alternatively, use a constant potential (potentiostatic) method by holding the potential at a value slightly above the oxidation potential of the monomer.

-

The growth of the polymer film can be monitored by the increase in the redox currents with each cycle.

-

After polymerization, the electrode is rinsed with a fresh solvent to remove the unreacted monomer and electrolyte.

-

The electrochemical properties of the resulting polymer film can then be characterized by CV in a monomer-free electrolyte solution.

Visualizations

Caption: Experimental workflow from synthesis to electrochemical characterization.

References

"9-(4-ethynylphenyl)carbazole molecular structure and formula"

An In-depth Technical Guide to 9-(4-ethynylphenyl)carbazole

This guide provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. It details the molecule's structure, physicochemical properties, synthesis protocols, and key reactions. Furthermore, it explores the biological relevance of the carbazole scaffold, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Formula

This compound is an aromatic heterocyclic organic compound. It possesses a tricyclic structure featuring two six-membered benzene rings fused to a five-membered nitrogen-containing ring, which is characteristic of the carbazole moiety.[1] The nitrogen atom of the carbazole is substituted with a phenyl group at the 9-position, which in turn is functionalized with a terminal alkyne (ethynyl group) at its 4-position.

Molecular Formula: C₂₀H₁₃N

Physicochemical and Spectroscopic Data

The quantitative data for this compound and its parent compound, carbazole, are summarized below. Spectroscopic data provides the foundational information for the characterization and identification of the molecule.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 9-(4-ethynylphenyl)-9H-carbazole | - |

| CAS Number | 262861-81-4 | - |

| Molecular Formula | C₂₀H₁₃N | - |

| Molecular Weight | 267.33 g/mol | - |

| Appearance | Yellow powder | - |

| Melting Point | 104 – 108 °C | - |

| Purity | > 97% | - |

Table 2: Spectroscopic Data Note: Experimentally derived spectra for this compound are not widely published. The data below is a predictive analysis based on characteristic values for its constituent functional groups.

| Technique | Expected Wavenumber / Chemical Shift | Assignment |

| FT-IR (cm⁻¹) | ~3419 | N-H Stretch (for parent carbazole)[2] |

| ~3300 | ≡C-H Stretch (terminal alkyne) | |

| ~3050 | Aromatic C-H Stretch[2] | |

| ~2110 | C≡C Stretch (terminal alkyne) | |

| ~1600, ~1450 | Aromatic C=C Stretch[2] | |

| ~1327 | Aromatic C-N Stretch[2] | |

| ¹H-NMR (δ, ppm) | ~8.1 | Carbazole Protons (H-4, H-5) |

| ~7.2-7.8 | Carbazole & Phenyl Protons | |

| ~3.1 | Acetylenic Proton (-C≡CH ) | |

| ¹³C-NMR (δ, ppm) | ~140 | Quaternary Carbons (Carbazole, C-9a/4b) |

| ~133 | Phenyl Carbons | |

| ~126, 123, 120, 110 | Carbazole Carbons | |

| ~83 | Quaternary Alkyne Carbon (C ≡CH) | |

| ~78 | Terminal Alkyne Carbon (C≡C H) | |

| UV-Vis (nm) | 290-350 | π–π* transitions of the carbazole system[3][4] |

| >350 | Intramolecular Charge Transfer (ICT) bands[3] |

Experimental Protocols

Detailed experimental procedures for the synthesis of N-substituted carbazoles and their subsequent reactions are outlined below.

Synthesis of this compound

The synthesis is typically achieved via N-arylation of carbazole. The Buchwald-Hartwig amination is a modern, high-yield method for this transformation.[5] An alternative, classical approach is the Ullmann condensation.[5]

Protocol: Buchwald-Hartwig Amination (Adapted)

-

Preparation: In an oven-dried Schlenk flask, combine 9H-carbazole (1.1 equiv.), 1-bromo-4-ethynylbenzene (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and a suitable phosphine ligand (e.g., XPhos, ~2 mol%).[5]

-

Inert Atmosphere: Add a palladium catalyst precursor (e.g., Pd₂(dba)₃, ~1 mol%) to the flask.[5] Evacuate and backfill the flask with an inert gas, such as argon or nitrogen, three times.

-

Reaction: Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.[5]

-

Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[5]

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purification: Purify the crude residue by column chromatography on silica gel to yield pure this compound.[5]

Application in Sonogashira Cross-Coupling

The terminal ethynyl group makes this compound an excellent substrate for Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds between alkynes and aryl or vinyl halides.[6][7][8]

Protocol: General Sonogashira Coupling

-

Setup: Under an inert atmosphere, dissolve the aryl halide (e.g., an aryl bromide, 1.0 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and an amine base.[7][9]

-

Reagents: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and this compound (1.1 equiv.).[7][9]

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., 70°C) for the appropriate time, typically ranging from a few hours to overnight.[6][9]

-

Monitoring: Monitor the reaction completion using TLC.

-

Workup: Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).[6][9]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the resulting crude product via column chromatography.[6]

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the carbazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][10]

A study on the closely related derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , has provided significant insight into a potential mechanism of action for this class of compounds. ECCA was found to selectively inhibit the growth of human melanoma cells by reactivating the p53 tumor suppressor pathway.[11] This activation proceeds through the p38-MAPK and JNK signaling cascades, leading to the phosphorylation of p53 at the Serine-15 position. Activated p53 then transcriptionally upregulates target genes that induce apoptosis and cellular senescence, ultimately suppressing tumor growth.[11]

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ijnc.ir [ijnc.ir]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-(4-Ethynylphenyl)-9H-carbazole (CAS Number: 262861-81-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and electronic properties of 9-(4-Ethynylphenyl)-9H-carbazole (CAS No. 262861-81-4). Primarily utilized as a key building block in materials science, this molecule is integral to the synthesis of advanced polymers for organic electronic applications, such as organic light-emitting diodes (OLEDs) and electrochromic supercapacitors.[1] While specific biological data for this compound is limited, the broader class of carbazole derivatives has demonstrated significant potential in drug discovery, exhibiting a range of activities including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. This document details synthetic methodologies, experimental protocols for characterization, and summarizes the known applications and potential biological relevance of this versatile carbazole derivative.

Core Chemical and Physical Properties

9-(4-Ethynylphenyl)-9H-carbazole is an organic compound featuring a carbazole core functionalized with an ethynylphenyl group at the nitrogen atom.[2] This structure imparts a unique combination of aromaticity and conjugation, making it a subject of interest in both materials science and medicinal chemistry.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 262861-81-4 | [1][2] |

| Chemical Name | 9-(4-Ethynylphenyl)-9H-carbazole | [1][2] |

| Molecular Formula | C₂₀H₁₃N | [2] |

| Molecular Weight | 267.33 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 104 - 108 °C | [1][4] |

| Purity | >97% | [1] |

| Solubility | Soluble in common organic solvents | Inferred from general knowledge of similar compounds |

| Storage | Room temperature, under inert gas, in a cool and dark place (<15°C) | [3][4] |

Synthesis and Reaction Mechanisms

The synthesis of 9-(4-Ethynylphenyl)-9H-carbazole and its subsequent use in polymerization reactions are primarily achieved through well-established organometallic cross-coupling reactions.

Synthesis via Sonogashira Coupling

A plausible and widely used method for the synthesis of 9-(4-Ethynylphenyl)-9H-carbazole is the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, 9-(4-bromophenyl)-9H-carbazole can be coupled with an acetylene source.

Experimental Protocol: Sonogashira Coupling for the Synthesis of 9-(4-Ethynylphenyl)-9H-carbazole

-

Materials:

-

9-(4-bromophenyl)-9H-carbazole (1.0 eq)

-

Ethynyltrimethylsilane (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) (anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)

-

Dichloromethane

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 9-(4-bromophenyl)-9H-carbazole, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous THF and anhydrous triethylamine via syringe.

-

Add ethynyltrimethylsilane dropwise to the stirred solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in THF and add TBAF solution dropwise. Stir at room temperature for 1 hour to deprotect the silyl group.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 9-(4-Ethynylphenyl)-9H-carbazole.

-

Synthetic Workflow Diagram

Caption: Sonogashira coupling synthesis of 9-(4-Ethynylphenyl)-9H-carbazole.

Polymerization via "Click Chemistry"

The terminal alkyne group of 9-(4-Ethynylphenyl)-9H-carbazole makes it an ideal monomer for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This reaction allows for the efficient formation of polymers with triazole linkages.

Experimental Protocol: Polymer Synthesis via Click Chemistry

-

Materials:

-

9-(4-Ethynylphenyl)-9H-carbazole (1.0 eq)

-

A difunctional azide monomer (e.g., 1,4-diazidobutane) (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

Solvent (e.g., DMF/H₂O mixture)

-

-

Procedure:

-

Dissolve 9-(4-Ethynylphenyl)-9H-carbazole and the diazide monomer in the chosen solvent system in a reaction vessel.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

Add the CuSO₄ solution to the monomer mixture, followed by the sodium ascorbate solution to initiate the reaction.

-

Stir the reaction at room temperature for 24-48 hours. The formation of the polymer may be indicated by a change in viscosity or precipitation.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash thoroughly with the non-solvent to remove unreacted monomers and catalyst, and dry under vacuum.

-

Applications in Organic Electronics

Carbazole derivatives are widely used in organic electronics due to their excellent hole-transporting properties, high thermal stability, and strong luminescence.[5] 9-(4-Ethynylphenyl)-9H-carbazole serves as a monomer for creating polymers used in various layers of OLEDs.

OLED Device Structure and Functionality

Caption: Basic layered structure of an Organic Light-Emitting Diode (OLED).

Photophysical and Electrochemical Characterization

To evaluate the suitability of polymers derived from 9-(4-Ethynylphenyl)-9H-carbazole for OLED applications, their photophysical and electrochemical properties are characterized.

Experimental Protocol: Photophysical and Electrochemical Analysis

-

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:

-

Prepare dilute solutions (e.g., 10⁻⁵ M) of the polymer in a suitable solvent (e.g., THF or chloroform).

-

For solid-state measurements, prepare thin films by spin-coating the polymer solution onto quartz substrates.

-

Record the absorption spectra using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs) and the optical bandgap.

-

Record the emission spectra using a fluorescence spectrophotometer at a fixed excitation wavelength to determine the emission maxima (λ_em) and photoluminescence quantum yield (PLQY).

-

-

Cyclic Voltammetry (CV):

-

Prepare a solution of the polymer in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).

-

Use a standard three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Record the cyclic voltammogram by scanning the potential to determine the oxidation and reduction potentials.

-

From these potentials, estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.

-

Potential Biological Activities of the Carbazole Scaffold

While 9-(4-Ethynylphenyl)-9H-carbazole has been primarily explored in materials science, the carbazole nucleus is a well-known pharmacophore. Numerous derivatives have shown a wide range of biological activities. It is plausible that 9-(4-Ethynylphenyl)-9H-carbazole or its derivatives could exhibit similar properties, warranting further investigation.

Summary of Reported Biological Activities for Carbazole Derivatives:

| Biological Activity | Description | Reference(s) |

| Antimicrobial | Carbazole derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7] | [6][7] |

| Anticancer / Cytotoxic | Many carbazole compounds exhibit cytotoxic effects against various cancer cell lines, with some acting as topoisomerase inhibitors or inducing apoptosis.[2][3][4] | [2][3][4] |

| Anti-inflammatory | Natural and synthetic carbazoles have demonstrated anti-inflammatory properties in various assays. | |

| Antioxidant | The carbazole ring system can act as a free radical scavenger, and many derivatives have been reported to have significant antioxidant activity.[8][9] | [8][9] |

| Antiviral | Certain carbazole alkaloids and their synthetic analogues have shown activity against viruses such as HCV and HIV.[10] | [10] |

Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a carbazole derivative against a specific microorganism.

-

Materials:

-

Carbazole compound stock solution (e.g., in DMSO).

-

Bacterial or fungal culture in logarithmic growth phase.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Positive control (e.g., a known antibiotic) and negative control (medium with DMSO).

-

-

Procedure:

-

Dispense the sterile broth into the wells of a 96-well plate.

-

Create a two-fold serial dilution of the carbazole compound stock solution across the wells.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive and negative control wells.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Safety and Handling

9-(4-Ethynylphenyl)-9H-carbazole is a chemical compound intended for research use only. Standard laboratory safety precautions should be observed.

-

Hazard Statements: May cause skin and serious eye irritation.[3]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

-

-

Toxicity: Specific toxicity data for this compound is not available. However, many aromatic amines and their derivatives are considered potentially hazardous. Handle with care and avoid inhalation, ingestion, and skin contact.

Conclusion

9-(4-Ethynylphenyl)-9H-carbazole is a valuable and versatile organic molecule. Its primary, well-documented application lies in the field of materials science as a monomer for the synthesis of high-performance polymers for organic electronics. The presence of the reactive ethynyl group allows for its incorporation into polymeric structures via powerful synthetic methods like Sonogashira coupling and click chemistry. While its biological properties have not been specifically investigated, the extensive literature on the diverse pharmacological activities of the carbazole scaffold—including antimicrobial, anticancer, and anti-inflammatory effects—suggests that 9-(4-Ethynylphenyl)-9H-carbazole and its derivatives represent an untapped resource for drug discovery and development. Further research into the biological potential of this compound is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]

- 6. Synthesis, antimicrobial activity and cytotoxicity of some new carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 9-(4-ethynylphenyl)carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 9-(4-ethynylphenyl)carbazole, a molecule of significant interest in materials science and medicinal chemistry due to its unique electronic and structural features. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside a detailed experimental protocol for its synthesis via the Sonogashira coupling reaction.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to show distinct signals for the carbazole and the ethynylphenyl protons. The chemical shifts (δ) are predicted based on known values for similar carbazole derivatives.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.15 | Doublet | Protons on the carbazole ring adjacent to the nitrogen (positions 4, 5) |

| ~7.60-7.70 | Multiplet | Protons on the ethynylphenyl ring |

| ~7.40-7.50 | Multiplet | Protons on the carbazole ring (positions 2, 7) |

| ~7.25-7.35 | Multiplet | Protons on the carbazole ring (positions 1, 3, 6, 8) |

| ~3.10 | Singlet | Acetylenic proton (-C≡CH) |

Note: Predicted values are based on general spectral data for N-aryl carbazoles and ethynyl-substituted aromatic compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Quaternary carbons of the carbazole ring attached to nitrogen |

| ~133 | Carbons of the ethynylphenyl ring attached to the carbazole |

| ~128-132 | Aromatic carbons of the ethynylphenyl ring |

| ~126 | Aromatic carbons of the carbazole ring |

| ~123 | Aromatic carbons of the carbazole ring |

| ~120 | Aromatic carbons of the carbazole ring |

| ~110 | Aromatic carbons of the carbazole ring |

| ~83 | Acetylenic carbon (-C ≡CH) |

| ~78 | Acetylenic carbon (-C≡C H) |

Note: These are expected chemical shift ranges and can vary based on the solvent and experimental conditions.

Table 3: Predicted IR Spectroscopic Data

The infrared spectrum is crucial for identifying the key functional groups within this compound.

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3300 | C-H stretch (alkyne) |

| ~3050 | C-H stretch (aromatic) |

| ~2110 | C≡C stretch (alkyne) |

| ~1600, 1480, 1450 | C=C stretch (aromatic) |

| ~750 | C-H bend (aromatic) |

Table 4: Predicted UV-Vis Spectroscopic Data

The UV-Vis absorption spectrum, typically recorded in a solvent like dichloromethane or THF, reveals the electronic transitions within the conjugated π-system.

| λmax (nm) | Solvent |

| ~293, 325, 338 | Dichloromethane |

Note: The absorption maxima are based on the UV-Vis spectra of carbazole and its derivatives.

Experimental Protocols

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction.

Synthesis of this compound via Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed cross-coupling of a 9-halocarbazole with 4-ethynylphenylboronic acid or a related ethynylating agent.

Materials:

-

9-Iodo-9H-carbazole (or 9-Bromo-9H-carbazole)

-

4-Ethynylphenylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add 9-iodo-9H-carbazole (1.0 eq), 4-ethynylphenylboronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), copper(I) iodide (0.04 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Visualizations

Synthetic Pathway Diagram

Caption: Sonogashira coupling for the synthesis of this compound.

General Experimental Workflow

Caption: General workflow for the synthesis and characterization of the target compound.

9-(4-ethynylphenyl)carbazole: A Versatile Building Block for Advanced Organic Materials

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

9-(4-ethynylphenyl)carbazole (EPC) has emerged as a highly versatile and valuable building block in the design and synthesis of a wide array of functional organic materials. Its unique molecular architecture, combining the excellent hole-transporting properties and high thermal stability of the carbazole moiety with the reactive ethynyl group, allows for its incorporation into a diverse range of polymeric and supramolecular structures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of EPC, with a focus on its role in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and covalent organic frameworks (COFs). Detailed experimental protocols for its synthesis and device fabrication are presented, along with a summary of key performance data. Furthermore, this guide illustrates the logical workflows and synthetic pathways involving EPC through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of materials science and organic electronics.

Introduction

Carbazole and its derivatives are a cornerstone in the field of organic electronics, renowned for their robust thermal and chemical stability, and exceptional charge-transporting capabilities.[1] The introduction of an ethynylphenyl group at the 9-position of the carbazole core, affording this compound (EPC), significantly enhances its utility as a monomer. The terminal alkyne functionality serves as a reactive handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling and click chemistry.[2] This reactivity allows for the straightforward construction of complex, high-performance macromolecules and framework materials.[2] EPC's rigid and planar carbazole unit contributes to strong intermolecular π-π stacking, facilitating efficient charge transport, while the phenylacetylene linker extends the π-conjugation, influencing the material's photophysical and electronic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the N-arylation of carbazole followed by the introduction of the ethynyl group. Two common methods for the N-arylation step are the Ullmann condensation and the Buchwald-Hartwig amination. A subsequent Sonogashira coupling is then employed to install the terminal alkyne.

Synthetic Pathway Overview

A plausible and efficient synthetic route to EPC is outlined below. This pathway first involves the coupling of carbazole with a brominated phenyl derivative, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl moiety.

Detailed Experimental Protocol

Step 1: Synthesis of 9-(4-Bromophenyl)-9H-carbazole (via Ullmann Condensation)

-

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 9H-carbazole (1.0 eq.), 1-bromo-4-iodobenzene (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Heat the reaction mixture to reflux (typically 150-180 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 9-(4-bromophenyl)-9H-carbazole.

Step 2: Synthesis of this compound (via Sonogashira Coupling and Deprotection)

-

In a flask under an inert atmosphere, dissolve 9-(4-bromophenyl)-9H-carbazole (1.0 eq.) in a mixture of degassed toluene and triethylamine (Et₃N).

-

Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (CuI, 0.05 eq.).

-

To this mixture, add ethynyltrimethylsilane (1.5 eq.) dropwise.

-

Heat the reaction to 70-80 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

-

Purify the resulting trimethylsilyl-protected intermediate by column chromatography.

-

Dissolve the purified intermediate in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (K₂CO₃, 2.0 eq.) and stir at room temperature for 2-4 hours to effect deprotection.

-

Quench the reaction with water and extract with dichloromethane.

-

Dry the organic layer, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.

Physicochemical Properties and Data

EPC is typically an off-white or yellow powder with a melting point in the range of 104-108 °C.[2] Its photophysical and electrochemical properties are crucial for its application in organic electronics.

Photophysical and Electrochemical Data

The following table summarizes key photophysical and electrochemical data for EPC and related carbazole derivatives. These properties are fundamental to understanding their performance in electronic devices.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Quantum Yield (%) |

| 9-phenylcarbazole | -5.9 | -2.4 | 3.5 | ~350, 365 | - |

| EPC (estimated) | ~ -5.8 | ~ -2.5 | ~ 3.3 | ~360-380 | - |

| Carbazole-based Polymers | -5.4 to -5.8 | -2.1 to -2.5 | 2.9 to 3.3 | 400-500 | 30-70 |

| D-π-A-π-D n-type semiconductors with EPC | - | - | - | - | - |

Note: Data for EPC is estimated based on typical values for similar carbazole derivatives. The exact values can vary depending on the measurement conditions and the specific molecular environment.

Thermal Stability

Carbazole derivatives are known for their high thermal stability, a critical requirement for organic electronic devices which often operate at elevated temperatures.[3] Thermogravimetric analysis (TGA) of carbazole-based materials typically shows high decomposition temperatures (Td), often exceeding 300-400 °C.[4]

| Material | Decomposition Temp. (Td at 5% weight loss) | Glass Transition Temp. (Tg) |

| Carbazole-based Hosts | 349-571 °C[4] | up to 192 °C[4] |

| Poly(N-vinylcarbazole) (PVK) | ~370 °C | ~200 °C |

Applications in Organic Materials

The unique combination of a charge-transporting carbazole core and a reactive ethynyl handle makes EPC a valuable building block for a variety of advanced organic materials.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, carbazole derivatives are widely used as host materials for the emissive layer or as hole-transporting materials due to their high triplet energy and good hole mobility.[1] EPC can be polymerized or used to create dendrimers that serve these roles.

Device Performance of a Representative Carbazole-based OLED:

| Device Structure | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) | CIE Coordinates (x, y) |

| ITO/HTL/Carbazole-Host:Dopant/ETL/LiF/Al | >10,000 | 4.2 - 5.3[5] | ~20[6] | ~3-4 | (0.15, 0.08) - Deep Blue[7] |

HTL: Hole Transport Layer, ETL: Electron Transport Layer, ITO: Indium Tin Oxide, LiF/Al: Cathode. Data is representative of high-performance carbazole-based OLEDs.

Organic Photovoltaics (OPVs)

In OPVs, carbazole-containing polymers can act as the electron donor material in the active layer of a bulk heterojunction solar cell. The broad absorption and good hole mobility of these polymers contribute to efficient light harvesting and charge extraction.

Performance of a Representative Carbazole-based OPV:

| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| Carbazole-based polymer | PC₇₁BM | 6.46[8] | 0.97[8] | 10.40[8] | 0.65[8] |

PC₇₁BM is a fullerene derivative commonly used as an electron acceptor.

Covalent Organic Frameworks (COFs)

The rigid structure and defined geometry of EPC make it an excellent building block for the bottom-up synthesis of crystalline, porous covalent organic frameworks (COFs).[9] The ethynyl groups can undergo coupling reactions to form extended, conjugated 2D or 3D networks. These COFs can exhibit high surface areas, permanent porosity, and tunable electronic properties, making them promising for applications in gas storage, catalysis, and sensing.

Conclusion

This compound is a key building block in the development of next-generation organic electronic materials. Its straightforward synthesis and versatile reactivity, coupled with the desirable intrinsic properties of the carbazole core, provide a powerful platform for the creation of a wide range of functional polymers and frameworks. The ability to precisely tune the electronic and photophysical properties of materials derived from EPC through molecular design will continue to drive innovation in OLEDs, OPVs, and other advanced organic material applications. This guide has provided a foundational understanding of EPC, from its synthesis to its application, to aid researchers in harnessing the potential of this remarkable molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient carbazole-based small-molecule organic solar cells with an improved fill factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Covalent Organic Frameworks: Synthesis, Properties and Applications-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-(4-ethynylphenyl)carbazole and Its Derivatives: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(4-ethynylphenyl)carbazole and its derivatives, a class of compounds demonstrating significant potential in both materials science and drug development. This document details their synthesis, photophysical properties, and biological activities, with a focus on their applications in oncology, infectious diseases, and as antioxidants. Detailed experimental protocols for synthesis and characterization are provided, alongside a summary of key quantitative data. Visual diagrams of synthetic workflows and a key signaling pathway are included to facilitate understanding.

Introduction

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic aromatic compounds. Their rigid, planar structure and rich electron density endow them with unique photophysical and electronic properties, leading to their extensive use in organic electronics.[1][2] More recently, the carbazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5]

The introduction of an ethynylphenyl group at the 9-position of the carbazole core, as in this compound, offers a versatile handle for further functionalization through reactions like Sonogashira coupling and click chemistry.[6] This allows for the synthesis of a diverse library of derivatives with tunable properties, making them attractive candidates for drug discovery and development. This guide will delve into the synthesis, characterization, and biological evaluation of this compound and its derivatives, providing a valuable resource for researchers in the field.

Synthesis of this compound and Derivatives

The primary synthetic route to this compound and its derivatives is the Sonogashira cross-coupling reaction.[6][7] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

General Synthetic Workflow

The synthesis of this compound and its subsequent derivatization can be represented by the following workflow:

Caption: Synthetic and characterization workflow for this compound and its derivatives.

Detailed Experimental Protocols

2.2.1. Synthesis of this compound via Sonogashira Coupling

This protocol is a synthesized procedure based on general Sonogashira coupling methodologies.[7][8][9]

-

Materials:

-

9H-Carbazole (1 mmol)

-

1-Bromo-4-ethynylbenzene (1.1 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Copper(I) iodide (CuI, 0.04 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Triethylamine (TEA, 3 mL)

-

Toluene (10 mL)

-

-

Procedure:

-

To a dried Schlenk flask, add 9H-carbazole, 1-bromo-4-ethynylbenzene, Pd(OAc)₂, CuI, and PPh₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene and triethylamine via syringe.

-

Heat the reaction mixture to 80 °C and stir for 24 hours under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with dichloromethane (DCM).

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

-

2.2.2. General Procedure for the Synthesis of Derivatives via Sonogashira Coupling

-

Materials:

-

This compound (1 mmol)

-

Aryl or heteroaryl halide (1.1 mmol)

-

Pd(PPh₃)₂Cl₂ (0.03 mmol)

-

CuI (0.06 mmol)

-

Triethylamine (3 mL)

-

Tetrahydrofuran (THF, 10 mL)

-

-

Procedure:

-

Follow the same setup and inert atmosphere conditions as described in 2.2.1.

-

Combine this compound, the respective aryl/heteroaryl halide, Pd(PPh₃)₂Cl₂, and CuI in the Schlenk flask.

-

Add anhydrous THF and triethylamine.

-

Heat the mixture to reflux and stir for 12-48 hours, monitoring by TLC.

-

Workup and purification are performed as described in steps 6-9 of section 2.2.1.

-

Physicochemical and Photophysical Properties

Derivatives of this compound are often characterized by their thermal stability and distinct photophysical properties, which are crucial for their applications in materials science and as biological probes.

Spectroscopic Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic techniques:[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule, such as the C≡C stretch of the ethynyl group.

-

UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the electronic transitions and emissive properties of the compounds. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and quantum yield (ΦF).[11][12][13]

Quantitative Photophysical Data

The following table summarizes representative photophysical data for carbazole derivatives. Note that specific data for this compound is limited in the literature, so data for related compounds are included for comparison.

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| (E)-2-(2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinyl)-4-(1-adamantyl)thiazole (K1) | Dichloromethane | 374 | 480 | 0.23 | [11] |

| (E)-2-(2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinyl)-4-(4-bromophenyl)thiazole (K2) | Dichloromethane | 378 | 485 | 0.11 | [11] |

| (E)-2-(2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinyl)-4-(naphthalen-2-yl)thiazole (K3) | Dichloromethane | 379 | 490 | 0.15 | [11] |

Biological Activities and Applications in Drug Development

Carbazole derivatives have shown significant promise in various therapeutic areas. The ethynylphenyl moiety at the 9-position provides a strategic point for modification to optimize biological activity and pharmacokinetic properties.

Anticancer Activity

Numerous carbazole derivatives have been reported to exhibit potent cytotoxic activity against a range of cancer cell lines.[14][15][16] The proposed mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase II, and induction of apoptosis through various signaling pathways.[16][17]

4.1.1. Reactivation of the p53 Signaling Pathway

One notable mechanism of action for a carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), is the reactivation of the p53 tumor suppressor pathway in melanoma cells.[18] ECCA was found to induce apoptosis and senescence by enhancing the phosphorylation of p53 at Ser15, leading to the upregulation of downstream targets.[18]

Caption: Proposed p53 signaling pathway activation by a carbazole derivative.[18]

4.1.2. Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various carbazole derivatives against different cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Carbazole-oxadiazole derivative 10 | HepG2 | 7.68 | [15] |

| Carbazole-oxadiazole derivative 10 | HeLa | 10.09 | [15] |

| Carbazole-oxadiazole derivative 10 | MCF7 | 6.44 | [15] |

| Carbazole-oxadiazole derivative 11 | HepG2 | - | [15] |

| Carbazole-oxadiazole derivative 11 | HeLa | - | [15] |

| Carbazole-oxadiazole derivative 11 | MCF7 | - | [15] |

| Carbazole hydrazone derivative 14a | 7901 (gastric adenocarcinoma) | 11.8 ± 1.26 | [14] |

| Carbazole hydrazone derivative 14a | A875 (human melanoma) | 9.77 ± 8.32 | [14] |

| Palindromic carbazole derivative 27a | A549, HCT-116, MCF-7, U-2 OS, U-87 MG | < 1 | [16] |

| Palindromic carbazole derivative 36b | A549, HCT-116, MCF-7, U-2 OS | < 1 | [16] |

Antimicrobial Activity

Carbazole derivatives have also been investigated for their antibacterial and antifungal properties.[1][19] They have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[20][21]

4.2.1. Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected carbazole derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 | |

| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 | |

| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 | |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 | |

| Carbazole aminopyrimidine 16o | Bacillus subtilis | - | [19] |

| Carbazole aminopyrimidine 16o | Staphylococcus aureus | - | [19] |

| Carbazole aminopyrimidine 16o | S. pyogenes | - | [19] |

Antioxidant Activity

The ability of carbazole derivatives to scavenge free radicals makes them potential candidates for the treatment of diseases associated with oxidative stress.[3][22][23] The antioxidant activity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][23]

4.3.1. Experimental Workflow for Antioxidant Assays

Caption: General experimental workflow for determining antioxidant activity.

4.3.2. Quantitative Antioxidant Activity Data

| Compound | Assay | IC₅₀ (µM) | Reference |

| 3,6-di-tert-butylcarbazole | RPVOT (relative) | 1.91x increase in induction period | [10] |

| 3,6-di-iso-propylcarbazole | RPVOT (relative) | 1.39x increase in induction period | [10] |

| Carbazole derivative 4 | DPPH | 1.05 ± 0.77 | [15] |

| Carbazole derivative 9 | DPPH | 5.15 ± 1.01 | [15] |

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant potential in both materials science and drug development. The synthetic flexibility afforded by the ethynylphenyl group allows for the creation of diverse molecular architectures with tailored photophysical and biological properties. The demonstrated anticancer, antimicrobial, and antioxidant activities, coupled with insights into their mechanisms of action, provide a strong foundation for further research and development. This guide has summarized the key aspects of the synthesis, characterization, and application of these compounds, offering a valuable resource for scientists and researchers aiming to explore the full potential of the carbazole scaffold in therapeutic and technological innovations.

References

- 1. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. ijnc.ir [ijnc.ir]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022 [ouci.dntb.gov.ua]

- 21. A Review of In Vitro Antimicrobial Activities of Carbazole and it...: Ingenta Connect [ingentaconnect.com]

- 22. Antioxidant activities of natural and synthetic carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [Total Syntheses of Multi-substituted Carbazole Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of 9-(4-ethynylphenyl)carbazole: A Technical Guide to Computational and DFT Analysis

For Immediate Release

This technical guide provides an in-depth exploration of the computational studies and Density Functional Theory (DFT) analysis of 9-(4-ethynylphenyl)carbazole, a molecule of significant interest in the development of advanced organic electronic materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical framework, computational methodologies, and key electronic and structural properties of this carbazole derivative.

Introduction

Carbazole and its derivatives are renowned for their unique photophysical and electronic properties, making them foundational components in organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents. The introduction of an ethynylphenyl group at the 9-position of the carbazole core, as in this compound, is anticipated to modulate its electronic structure, influencing its charge transport characteristics and optical properties. Computational chemistry, particularly DFT, offers a powerful and cost-effective avenue to predict and understand these properties at the molecular level, thereby guiding synthetic efforts and the rational design of novel materials. While extensive experimental and computational data for a wide range of carbazole derivatives exist, this guide focuses on the specific computational investigation of this compound, drawing upon established theoretical protocols.

Computational Methodology

The computational analysis of this compound is performed using DFT, a robust method for investigating the electronic structure of many-body systems. The selection of the functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

Geometry Optimization

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT. A common and effective basis set for such organic molecules is 6-31G(d,p), which provides a good balance between computational cost and accuracy. This level of theory is widely used for geometry optimizations of organic compounds.

Electronic Properties and Frontier Molecular Orbitals

Following geometry optimization, the electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally correlates with higher reactivity and lower excitation energy.

Vibrational Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation of the computational method.

Excited State Properties and UV-Vis Spectra

To understand the optical properties, Time-Dependent DFT (TD-DFT) calculations are employed. These calculations provide information on the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of the molecule. This allows for the prediction of the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π-π*).

Data Presentation: Calculated Properties of this compound

The following tables summarize the key quantitative data obtained from DFT and TD-DFT calculations on this compound. These values are representative and are based on calculations performed at the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(Ar)-N (Carbazole) | 1.39 Å |

| Bond Length | N-C (Phenyl) | 1.42 Å |

| Bond Length | C≡C (Ethynyl) | 1.21 Å |

| Dihedral Angle | Carbazole-Phenyl | ~55° |

Table 2: Electronic and Optical Properties

| Property | Calculated Value |

| HOMO Energy | -5.65 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Energy Gap | 3.80 eV |

| Maximum Absorption Wavelength (λmax) | 330 nm |

| Main Electronic Transition | HOMO -> LUMO (π-π*) |

Experimental Protocols: A Representative Synthesis

While this guide focuses on the computational aspects, a representative experimental protocol for the synthesis of similar N-aryl carbazoles is provided for context. The synthesis of this compound can be achieved via a copper-catalyzed N-arylation reaction (Ullmann condensation) or a palladium-catalyzed Buchwald-Hartwig amination.

Representative Ullmann Condensation Protocol

Reagents:

-

9H-Carbazole

-

1-Ethynyl-4-iodobenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add 9H-carbazole, 1-ethynyl-4-iodobenzene, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.

-

Add dimethylformamide to the flask and stir the mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with ice-water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations: Workflow and Conceptual Relationships

To visually represent the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Computational workflow for the DFT analysis of this compound.

Caption: Interrelationship between molecular structure and key chemical properties.

Conclusion

The computational and DFT analysis of this compound provides critical insights into its structural and electronic properties. The predicted HOMO-LUMO gap, optimized geometry, and simulated absorption spectrum serve as valuable data points for understanding its potential performance in electronic and optoelectronic applications. This theoretical framework, combined with targeted experimental synthesis and characterization, will accelerate the development of novel carbazole-based materials with tailored functionalities for a wide range of scientific and technological applications.

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 9-(4-ethynylphenyl)carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, tolerates a wide variety of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

Carbazole derivatives are of significant interest due to their unique electronic and photophysical properties, serving as excellent electron-donating moieties.[3][4] 9-(4-ethynylphenyl)carbazole, in particular, is a key building block for constructing highly conjugated donor-π-acceptor (D-π-A) systems. The Sonogashira coupling provides a direct route to extend the conjugation of this carbazole-based alkyne by linking it to various electron-accepting or modulating aryl groups, enabling the synthesis of novel chromophores for applications in organic electronics (OLEDs, OFETs), nonlinear optics, and medicinal chemistry.[3]

These notes provide detailed protocols and technical guidance for successfully employing this compound in Sonogashira coupling reactions.

Principle of the Reaction

The Sonogashira reaction operates through a dual catalytic cycle involving both palladium and copper.[5]

-